(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine
Overview
Description
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: is a chemical compound with the molecular formula C14H24N2 and a molecular weight of 220.36 g/mol. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a methyl group attached to a pentane backbone. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with 4-methylpentan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the imine intermediate, which is then reduced to the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. The choice of solvent, temperature, and pressure conditions can also be optimized to enhance the yield and purity of the final product.
Chemical Reactions Analysis
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of a nitro derivative.
Reduction: The compound can be reduced to form secondary amines or tertiary amines, depending on the reaction conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Electrophilic reagents like nitric acid, bromine, and chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, halogenated, and other substituted phenyl derivatives.
Scientific Research Applications
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and drug candidates.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and influencing their activity.
Comparison with Similar Compounds
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: can be compared with other similar compounds, such as:
N-(1-phenylethyl)aniline: This compound has a similar structure but lacks the amino group on the pentane backbone.
4-methyl-N-(2-methylpentan-2-yl)aniline: This compound has a different arrangement of the amino and methyl groups.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its ability to act as a versatile intermediate in organic synthesis and its potential use in pharmaceuticals make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-methyl-2-N-(1-phenylethyl)pentane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-14(10-15)16-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,16H,9-10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIPCWNLAUNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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